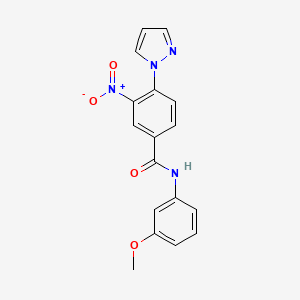
5-(Trifluorométhyl)-1,4-oxazepane ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazepane ring
Applications De Recherche Scientifique
5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mécanisme D'action
In terms of mode of action, some trifluoromethyl-containing compounds work by inhibiting certain enzymes. For example, trifluridine, a nucleoside metabolic inhibitor, gets incorporated into the DNA of cancer cells, disrupting DNA function during cell replication .
As for pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug can greatly impact its bioavailability. For instance, the solubility of a compound in different environments can affect its absorption and distribution in the body .
The result of a drug’s action can vary widely depending on its specific mechanism of action and the biochemical pathways it affects. For example, some drugs may cause cell death, while others may inhibit cell growth or proliferation .
Finally, the action environment of a drug can be influenced by various factors, including pH, temperature, and the presence of other substances. For instance, some drugs act better when soil humidity is between high and elevated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions . The reaction often requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst type are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazepane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazepane compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 5-(Trifluoromethyl)-2-pyridone
Uniqueness
5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride is unique due to its oxazepane ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-1-3-11-4-2-10-5;/h5,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQGPSAIQKJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)
![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)


![1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2510647.png)


![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
![1-[4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2510658.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2510660.png)

